TetraphenylarsoniuM Chloride Hydrochloride Hydrate

Analytical Chemistry Spectrophotometry Niobium Extraction

Tetraphenylarsonium chloride hydrochloride hydrate is a quaternary arsonium salt with the formula C24H20AsCl·HCl·xH2O. It is a white to off-white crystalline solid, commonly supplied as a hydrate, with a melting point range of 211–213 °C.

Molecular Formula C24H23AsCl2O
Molecular Weight 473.3 g/mol
CAS No. 123334-18-9
Cat. No. B050485
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Technical Parameters


Basic Identity
Product NameTetraphenylarsoniuM Chloride Hydrochloride Hydrate
CAS123334-18-9
Molecular FormulaC24H23AsCl2O
Molecular Weight473.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-]
InChIInChI=1S/C24H20As.2ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;/h1-20H;2*1H;1H2/q+1;;;/p-1
InChIKeyHRCBNZHNCWEFFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylarsonium Chloride Hydrochloride Hydrate (CAS 123334-18-9): Core Properties and Procurement Specifications


Tetraphenylarsonium chloride hydrochloride hydrate is a quaternary arsonium salt with the formula C24H20AsCl·HCl·xH2O . It is a white to off-white crystalline solid, commonly supplied as a hydrate, with a melting point range of 211–213 °C . The compound is soluble in water and polar organic solvents, making it a versatile reagent in both aqueous and non-aqueous systems [1]. It is primarily employed as a lipophilic cation source for ion-pair extraction, as a phase-transfer catalyst, and as a reagent in organic synthesis for generating arsonium salts .

Why Tetraphenylarsonium Chloride Hydrochloride Hydrate (CAS 123334-18-9) Cannot Be Readily Substituted by Common Onium Salts


Tetraphenylarsonium chloride cannot be simply interchanged with its common analogs, such as tetraphenylphosphonium chloride or tetrabutylammonium chloride, due to significant differences in ionic association thermodynamics, extraction selectivity, and catalytic activity [1]. Studies show that the arsonium center provides a distinct balance of lipophilicity and charge density, leading to unique ion-pair extraction constants and spectrophotometric molar absorptivities [2]. Furthermore, in challenging phase-transfer catalyzed reactions like gem-difluorocyclopropane synthesis, tetraphenylarsonium chloride exhibits activity where standard tetraalkylammonium salts are entirely ineffective, while its phosphonium counterpart may offer a different reactivity profile [3]. These quantifiable differences necessitate careful reagent selection for method reproducibility and optimized performance.

Quantitative Evidence for Selecting Tetraphenylarsonium Chloride Hydrochloride Hydrate (CAS 123334-18-9) Over Alternatives


Superior Molar Absorptivity for Niobium Determination vs. Tetraphenylphosphonium Chloride

In the spectrophotometric determination of niobium(V), the ion-pair complex formed with tetraphenylarsonium chloride (TPA) exhibits a higher molar absorptivity (1.33 × 10⁴ dm³ mol⁻¹ cm⁻¹) compared to its direct analog, tetraphenylphosphonium chloride (TPP) [1]. Both reagents extract niobium quantitatively from >9 M chloride media, but the TPA complex yields a distinct and more sensitive analytical signal, allowing for detection in the range of 1–10 μg Nb ml⁻¹ [1].

Analytical Chemistry Spectrophotometry Niobium Extraction

Unique Catalytic Activity in gem-Difluorocyclopropane Synthesis vs. Ineffective Tetraalkylammonium Salts

For the challenging synthesis of gem-difluorocyclopropanes from α-methylstyrene and chlorodifluoromethane under basic two-phase conditions, simple tetraalkylammonium salts (e.g., tetrabutylammonium bromide) are reported as completely ineffective as phase-transfer catalysts (PTC) [1]. In contrast, tetraphenylarsonium chloride displays moderate catalytic activity, enabling the reaction to proceed and inspiring the development of more efficient electronically-tuned tetraarylarsonium analogs [1].

Organic Synthesis Phase Transfer Catalysis gem-Difluorocyclopropanes

Differentiated Ionic Association Behavior in Non-Aqueous Media vs. Tetraphenylphosphonium Chloride

Conductometric studies in non-aqueous solvents reveal distinct ionic association behaviors between tetraphenylarsonium (Ph₄As⁺) and tetraphenylphosphonium (Ph₄P⁺) chlorides [1]. In 2-methoxyethanol, both compounds undergo ion pairing, but the thermodynamics of association differ due to the larger ionic radius and polarizability of the arsonium cation [1]. In propylene carbonate, viscosity and conductance measurements yield different B-coefficients and limiting ionic conductances (Λ₀), indicating that the Ph₄As⁺ ion is less solvated and has a distinct transport behavior compared to Ph₄P⁺ and common ions like Na⁺ and Cl⁻ [2].

Physical Chemistry Ionic Conductance Non-Aqueous Electrolytes

Optimized Application Scenarios for Tetraphenylarsonium Chloride Hydrochloride Hydrate (CAS 123334-18-9) Based on Comparative Evidence


High-Sensitivity Spectrophotometric Determination of Niobium in Metallurgical Samples

This reagent is the preferred choice for the liquid-liquid extraction and spectrophotometric quantification of niobium(V) from strong hydrochloric acid media. As evidenced by direct comparison with tetraphenylphosphonium chloride, the tetraphenylarsonium chloride ion-pair complex exhibits a higher molar absorptivity (1.33 × 10⁴ dm³ mol⁻¹ cm⁻¹ at 282 nm), enabling a more sensitive assay with a linear range of 1–10 μg Nb ml⁻¹ [1]. This makes it particularly suitable for analyzing niobium in complex alloy matrices and ore samples where trace-level detection is required.

Phase-Transfer Catalysis for Enabling Synthesis of gem-Difluorocyclopropanes

Tetraphenylarsonium chloride hydrochloride hydrate is a critical starting point for developing phase-transfer catalytic (PTC) processes to synthesize gem-difluorocyclopropanes. While common tetraalkylammonium salts like tetrabutylammonium bromide are completely inactive in the reaction of α-methylstyrene with chlorodifluoromethane, tetraphenylarsonium chloride provides the necessary 'moderate activity' to initiate the catalytic cycle [2]. Researchers can use this compound as a baseline catalyst for further optimization and development of more active tetraarylarsonium analogs, addressing a specific synthetic gap where standard catalysts fail [2].

Fundamental Studies of Ionic Association and Transport in Non-Aqueous Solvents

For physical chemists and electrochemists investigating ion pairing, solvation dynamics, and transport phenomena in organic media, tetraphenylarsonium chloride serves as an essential reference electrolyte. Comparative conductometric and viscometric studies in solvents like propylene carbonate and 2-methoxyethanol have shown that the Ph₄As⁺ cation exhibits distinct association constants (KA) and limiting ionic conductances (Λ₀) compared to its common analog, tetraphenylphosphonium chloride [3][4]. These quantifiable differences are crucial for calibrating models of ionic behavior, and the compound's relatively low solvation makes it a valuable tool for isolating specific ion-ion and ion-solvent interactions [4].

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